A Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)-1,2,5-oxadiazole
A Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)-1,2,5-oxadiazole
Introduction
The 1,2,5-oxadiazole (furazan) scaffold is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its derivatives are explored for a wide range of biological activities, stemming from the ring's unique electronic properties and its role as a bioisostere for other functional groups.[2] The introduction of a fluorophenyl moiety, a common strategy in drug design to enhance metabolic stability and binding affinity, makes 3-(4-Fluorophenyl)-1,2,5-oxadiazole a compound of considerable interest for drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Fluorophenyl)-1,2,5-oxadiazole. We will delve into its structural attributes, predicted physicochemical parameters, spectroscopic profile, and chemical stability. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, explaining the causality behind methodological choices. The objective is to equip researchers and scientists with the foundational knowledge required for the effective handling, characterization, and strategic development of this compound.
Section 1: Molecular Profile and Structural Attributes
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 3-(4-Fluorophenyl)-1,2,5-oxadiazole is composed of two key structural motifs: the planar, electron-deficient 1,2,5-oxadiazole ring and a para-substituted fluorophenyl group.
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Molecular Formula: C₈H₅FN₂O
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Molecular Weight: 164.14 g/mol
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Structure: The molecule consists of a 1,2,5-oxadiazole ring where the carbon at position 3 is attached to the C1 position of a 4-fluorophenyl ring. The 1,2,5-oxadiazole ring is known for its aromaticity and thermal stability.[1][3] The fluorine atom on the phenyl ring significantly influences the molecule's electronic distribution and lipophilicity.
Section 2: Core Physicochemical Properties
The following table summarizes the predicted and estimated physicochemical properties of 3-(4-Fluorophenyl)-1,2,5-oxadiazole. These values are derived from computational models and data from structurally analogous compounds, providing a critical baseline for experimental validation.
| Property | Predicted/Estimated Value | Significance in Drug Development | Source/Basis |
| Melting Point (°C) | Solid, likely > 70°C | Influences formulation and handling; high MP suggests strong crystal lattice energy. | Based on substituted aryl-oxadiazoles.[4][5] |
| Boiling Point (°C) | ~320 - 370°C (Predicted) | Indicates low volatility; decomposition may occur at high temperatures. | Based on analogs like 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole.[6] |
| Water Solubility | Low (Predicted < 1 mg/mL) | Critical for bioavailability; low solubility can be a challenge for formulation. | Based on similar fluorophenyl-oxadiazole structures.[6][7] |
| Lipophilicity (LogP) | 2.5 - 4.3 | Measures partitioning between lipid and aqueous phases; key for membrane permeability. | Based on calculated values for similar oxadiazole derivatives.[8][9][10] |
| pKa (Acid/Base) | Very Weak Base (pKa ≈ -5.0) | The 1,2,5-oxadiazole ring is not significantly basic, meaning the molecule will be neutral at physiological pH. | Based on the parent 1,2,5-oxadiazole ring system.[1] |
Section 3: Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the compound. The expected spectral data for 3-(4-Fluorophenyl)-1,2,5-oxadiazole are as follows:
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¹H NMR: The proton NMR spectrum is expected to be simple, showing signals only in the aromatic region (typically δ 7.0-8.2 ppm). The signals corresponding to the 4-fluorophenyl group would likely appear as two multiplets or a complex AA'BB' system due to proton-proton and proton-fluorine coupling.
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¹³C NMR: The carbon spectrum will show distinct signals for the two carbons of the oxadiazole ring and the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant. Based on analogs, the oxadiazole carbons appear at approximately 160-175 ppm.[11][12]
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¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
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Infrared (IR) Spectroscopy: Key absorption bands are anticipated, which serve as a diagnostic fingerprint for the molecule.[4][13]
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1600 cm⁻¹: C=N stretching from the oxadiazole ring.
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~1500-1400 cm⁻¹: Aromatic C=C ring stretching.
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~1290-1230 cm⁻¹: Strong C-F stretching vibration.
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Mass Spectrometry (MS): The primary data point would be the molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₅FN₂O), which is crucial for confirming its elemental composition.[14]
Section 4: Chemical Stability and Reactivity
The 1,2,5-oxadiazole ring imparts significant chemical stability to the molecule. Key reactivity insights include:
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Acid and Base Stability: The heterocyclic ring is generally resistant to attack by acid.[3] While monosubstituted 1,2,5-oxadiazoles can undergo ring cleavage in the presence of alkali, the disubstituted nature (counting the phenyl group) of the target compound suggests greater stability.[3]
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Electrophilic and Nucleophilic Attack: The ring system shows low reactivity towards both electrophiles and nucleophiles under standard conditions.[3]
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Thermal and Photochemical Stability: The ring is thermally stable, though cleavage can occur at temperatures exceeding 200°C.[3] Photochemical cleavage is also possible but typically requires specific conditions.[3]
Section 5: Implications for Drug Discovery and Development
The physicochemical properties of a compound are pivotal in determining its "drug-likeness." A widely used guideline is Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[15]
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Molecular Weight: 164.14 g/mol (< 500) - Pass
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LogP: Estimated at 2.5 - 4.3 (< 5) - Pass
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Hydrogen Bond Donors: 0 (< 5) - Pass
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Hydrogen Bond Acceptors: The oxygen and two nitrogen atoms act as acceptors; 3 (< 10) - Pass
3-(4-Fluorophenyl)-1,2,5-oxadiazole adheres to all parameters of Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and potential for oral bioavailability.
Caption: Workflow for LogP determination via the shake-flask method.
Protocol 6.2: Determination of Thermodynamic Aqueous Solubility
Rationale: This method determines the equilibrium solubility, which is the most relevant value for predicting in vivo dissolution. It ensures that the measurement reflects the true thermodynamic limit of solubility.
Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation of Undissolved Solid: Filter the suspension through a low-binding 0.22 µm filter or centrifuge at high speed to pellet the excess solid. This step is critical to avoid inflating the solubility measurement with suspended particles.
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Quantification: Take a precise aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.
-
Result: The measured concentration is reported as the thermodynamic solubility at the specified pH and temperature.
Section 7: Safety and Toxicological Profile
No specific toxicological data for 3-(4-Fluorophenyl)-1,2,5-oxadiazole is publicly available. However, studies on various other oxadiazole derivatives have often shown them to be well-tolerated in initial toxicity screenings, with high LD50 values reported. [4][16]For instance, some 1,3,4-oxadiazole derivatives were found to be safe in acute oral toxicity studies at doses up to 2000 mg/kg in mice. [4] Despite this, as a novel chemical entity, 3-(4-Fluorophenyl)-1,2,5-oxadiazole should be handled with standard laboratory precautions. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood.
Conclusion
3-(4-Fluorophenyl)-1,2,5-oxadiazole presents a physicochemical profile that is highly favorable for drug discovery applications. Its adherence to Lipinski's Rule of Five, combined with the known stability of the 1,2,5-oxadiazole core, makes it an attractive candidate for further investigation. The predicted properties—notably its significant lipophilicity and low aqueous solubility—highlight key areas that will require attention during the drug development process, particularly in formulation and delivery strategies. The experimental protocols provided in this guide offer a robust framework for validating these predicted values and building a comprehensive, data-driven understanding of this promising molecule.
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